Cas no 41321-76-0 (4-(chloromethyl)-2H-benzo[h]chromen-2-one)

4-(Chloromethyl)-2H-benzo[h]chromen-2-one is a versatile organic intermediate with a fused coumarin-chromene scaffold, featuring a reactive chloromethyl group at the 4-position. This compound is particularly valuable in synthetic chemistry for further functionalization, enabling the introduction of diverse substituents via nucleophilic substitution or cross-coupling reactions. Its rigid polycyclic structure and electron-rich aromatic system make it useful in the development of fluorescent dyes, pharmaceuticals, and advanced materials. The chloromethyl group enhances reactivity while maintaining stability under standard conditions, facilitating efficient derivatization. This compound is typically handled under inert conditions due to its sensitivity to moisture and light, ensuring optimal performance in synthetic applications.
4-(chloromethyl)-2H-benzo[h]chromen-2-one structure
41321-76-0 structure
Product name:4-(chloromethyl)-2H-benzo[h]chromen-2-one
CAS No:41321-76-0
MF:C14H9ClO2
MW:244.67306303978
CID:875712
PubChem ID:942852

4-(chloromethyl)-2H-benzo[h]chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(chloromethyl)-2H-benzo[h]chromen-2-one
    • 4-(chloromethyl)-2H-benzo[h]chromen-2-one(SALTDATA: FREE)
    • 4-(chloromethyl)benzo[h]chromen-2-one
    • F3139-1763
    • MDL: MFCD03030073
    • Inchi: InChI=1S/C14H9ClO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2
    • InChI Key: ZKKZXZILYDCFSC-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CCl

Computed Properties

  • Exact Mass: 244.02900
  • Monoisotopic Mass: 244.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.346
  • Boiling Point: 434.4°C at 760 mmHg
  • Flash Point: 241.3°C
  • Refractive Index: 1.661
  • PSA: 30.21000
  • LogP: 3.68500

4-(chloromethyl)-2H-benzo[h]chromen-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C244876-1g
4-(chloromethyl)-2h-benzo[h]chromen-2-one
41321-76-0
1g
$ 95.00 2022-04-01
A2B Chem LLC
AF67532-1mg
AKOS BBS-00001314
41321-76-0 95%+
1mg
$245.00 2024-04-20
Life Chemicals
F3139-1763-10g
4-(chloromethyl)-2H-benzo[h]chromen-2-one
41321-76-0 95%+
10g
$1999.0 2023-09-05
TRC
C244876-500mg
4-(chloromethyl)-2h-benzo[h]chromen-2-one
41321-76-0
500mg
$ 70.00 2022-04-01
Life Chemicals
F3139-1763-2.5g
4-(chloromethyl)-2H-benzo[h]chromen-2-one
41321-76-0 95%+
2.5g
$944.0 2023-09-05
Life Chemicals
F3139-1763-5g
4-(chloromethyl)-2H-benzo[h]chromen-2-one
41321-76-0 95%+
5g
$1424.0 2023-09-05
TRC
C244876-100mg
4-(chloromethyl)-2h-benzo[h]chromen-2-one
41321-76-0
100mg
$ 50.00 2022-04-01
A2B Chem LLC
AF67532-50mg
AKOS BBS-00001314
41321-76-0 95%+
50mg
$504.00 2024-04-20
A2B Chem LLC
AF67532-25mg
AKOS BBS-00001314
41321-76-0 95%+
25mg
$360.00 2024-04-20
A2B Chem LLC
AF67532-100mg
AKOS BBS-00001314
41321-76-0 95%+
100mg
$697.00 2024-04-20

4-(chloromethyl)-2H-benzo[h]chromen-2-one Related Literature

Additional information on 4-(chloromethyl)-2H-benzo[h]chromen-2-one

Comprehensive Overview of 4-(chloromethyl)-2H-benzo[h]chromen-2-one (CAS No. 41321-76-0): Properties, Applications, and Industry Insights

The compound 4-(chloromethyl)-2H-benzo[h]chromen-2-one (CAS No. 41321-76-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. This benzochromenone derivative features a unique chloromethyl functional group, which enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Its molecular structure combines a coumarin backbone with a benzo-fused ring system, offering distinct photophysical properties that are exploitable in fluorescence-based applications.

Recent studies highlight the growing demand for functionalized coumarins like 4-(chloromethyl)-2H-benzo[h]chromen-2-one in drug discovery. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors or anti-inflammatory agents, aligning with the current trend toward targeted therapies. The compound’s chloromethyl group allows facile derivatization, enabling the creation of libraries for high-throughput screening—a hot topic in AI-driven drug development.

In material science, this compound’s rigid aromatic structure contributes to the development of organic semiconductors and luminescent materials. With the rise of flexible electronics and OLED technologies, derivatives of 4-(chloromethyl)-2H-benzo[h]chromen-2-one are being explored for their electron-transport properties and thermal stability. Industry forums frequently discuss its role in sustainable material design, reflecting the global shift toward green chemistry.

Synthetic methodologies for CAS No. 41321-76-0 often involve Pechmann condensation or Friedel-Crafts alkylation, with optimization studies focusing on catalyst efficiency and solvent reduction—key concerns in modern process chemistry. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for purity verification, as impurities may affect performance in bioconjugation or polymerization reactions.

Environmental and regulatory perspectives are also evolving. While not classified as hazardous, proper handling of chloromethyl-containing compounds is emphasized in REACH and GHS guidelines. The compound’s biodegradability profile is under investigation, coinciding with increased searches for eco-friendly synthetic intermediates.

Market analysts note rising procurement inquiries for 41321-76-0 from contract research organizations (CROs) and specialty chemical suppliers. This trend correlates with the expansion of personalized medicine and bioimaging technologies, where tailored benzochromenone derivatives play pivotal roles. Patent databases reveal innovative applications in photodynamic therapy and molecular probes, further driving commercial interest.

For researchers, common queries include: “How to modify 4-(chloromethyl)-2H-benzo[h]chromen-2-one for enhanced solubility?” or “What are alternative routes to synthesize CAS 41321-76-0?” These reflect practical challenges in adapting the compound for aqueous-phase reactions or scalable production. Academic collaborations are increasingly addressing these gaps through computational modeling and flow chemistry approaches.

In conclusion, 4-(chloromethyl)-2H-benzo[h]chromen-2-one exemplifies the intersection of traditional heterocyclic chemistry and cutting-edge applications. Its versatility ensures relevance across life sciences and advanced materials, making it a compound to watch in both academic and industrial settings. Future directions may explore its utility in bioorthogonal chemistry or energy storage systems, areas dominating current scientific discourse.

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